N-Methyl-5-formylpentanamide
Description
N-Methyl-5-formylpentanamide is a synthetic organic compound characterized by a pentanamide backbone substituted with a methyl group on the nitrogen atom and a formyl group at the 5-position.
Properties
IUPAC Name |
N-methyl-6-oxohexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(10)5-3-2-4-6-9/h6H,2-5H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHKYACRTOYVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Methyl-5-formylpentanamide to related compounds from peer-reviewed literature, focusing on structural variations, functional groups, and inferred physicochemical or biological properties.
Table 1: Structural and Functional Group Comparison
Key Findings:
Reactivity: The formyl group in this compound distinguishes it from analogs like CF2-CF7 (), which lack aldehyde functionality. This group may confer higher electrophilicity, enabling reactions such as nucleophilic addition or condensation, unlike the sulfonamide- or isoindoline-based derivatives .
Pharmacological Implications: Sulfonamide-containing analogs (CF2, CF3) are associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capacity, a property absent in this compound . The isoindoline-dione moiety in CF2-CF7 may enhance π-π stacking with aromatic amino acids in target proteins, whereas the formyl group in the target compound could participate in hydrogen bonding or covalent interactions .
Solubility and Stability :
- Polar groups (e.g., formamido in Compound f ) improve aqueous solubility, whereas this compound’s aldehyde may reduce solubility due to hydrophobic interactions. However, the methyl group on the amide nitrogen could mitigate this by sterically hindering aggregation .
- Aldehydes are prone to oxidation, suggesting that this compound may require stabilization (e.g., lyophilization or reducing agents) compared to acetamido- or sulfonamide-stabilized analogs .
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